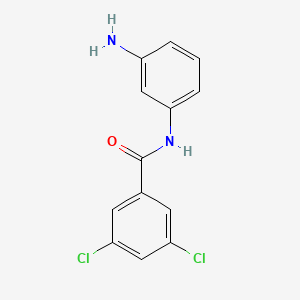

N-(3-Aminophenyl)-3,5-dichlorobenzamide

Descripción

Contextualization within Benzamide-Containing Chemical Entities

The benzamide (B126) moiety is a foundational structural unit in a vast array of organic molecules and is particularly prominent in the field of medicinal chemistry. researchgate.netresearchgate.net Characterized by a benzene (B151609) ring attached to an amide functional group (-CONH2), this scaffold serves as a versatile building block for the synthesis of compounds with a wide spectrum of biological activities. researchgate.net Benzamide derivatives are known to exhibit properties including anticancer, anti-inflammatory, and antimicrobial effects. researchgate.netontosight.ai The amide bond's unique electronic and steric properties, including its ability to act as both a hydrogen bond donor and acceptor, allow it to form stable interactions with biological targets such as enzymes and receptors. researchgate.net This capacity for molecular recognition is a key reason for the prevalence of the benzamide scaffold in drug discovery and development. researchgate.netontosight.ai

Significance of the Dichlorobenzamide Scaffold in Medicinal Chemistry

The introduction of chlorine atoms onto the benzamide ring significantly influences the compound's physicochemical properties, such as its lipophilicity, metabolic stability, and binding affinity to target proteins. The 3,5-dichloro substitution pattern, as seen in N-(3-Aminophenyl)-3,5-dichlorobenzamide, is of particular interest. This specific arrangement of chlorine atoms can enhance the molecule's interaction with hydrophobic pockets in target enzymes or receptors and can also block positions susceptible to metabolic degradation, thereby potentially increasing the compound's biological half-life. ontosight.ai The 3,5-dichlorobenzoyl moiety is recognized as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. chemicalbook.com Research into dichlorobenzamide derivatives has explored their potential as antitumoral and anticonvulsive agents, highlighting the scaffold's utility in generating compounds with diverse biological applications. researchgate.net

Research Trajectories and Academic Relevance of the Aminophenyl Moiety

The aminophenyl group, specifically the 3-amino (meta-substituted) isomer, introduces a reactive and polar functional group that can significantly modulate a molecule's properties and biological activity. The amino group can serve as a key pharmacophoric feature, participating in hydrogen bonding or ionic interactions with biological targets. nih.gov In drug design, the position of the amino group on the phenyl ring is crucial; for instance, the meta-position can orient other parts of the molecule in a specific conformation required for optimal binding to a receptor. This moiety is a common feature in various classes of biologically active compounds and is often used as a synthetic handle for further chemical modifications, allowing for the creation of diverse chemical libraries for screening. acs.orgresearchgate.net The aminophenyl moiety is integral to scaffolds being investigated for a range of therapeutic targets. nih.govacs.org

Overview of Current Research Landscape Pertaining to this compound and Analogues

The specific compound this compound combines the key structural features discussed: the versatile benzamide core, the modulating dichlorinated ring, and the interactive aminophenyl group. While extensive, publicly available research focusing solely on this exact molecule is limited, the investigation of its constituent parts provides a strong basis for its relevance. Research on analogous structures involves the synthesis of various dichlorobenzamide derivatives by reacting 3,5-dichlorobenzoyl chloride with different arylamines. researchgate.netresearchgate.net These studies aim to create libraries of related compounds to explore structure-activity relationships (SAR). The synthesis typically involves the condensation reaction between 3,5-dichlorobenzoyl chloride and 3-aminoaniline (m-phenylenediamine).

The resulting analogues are often characterized using techniques like nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy to confirm their structure. researchgate.net The research trajectory for compounds like this compound and its analogues is directed towards screening for various biological activities, leveraging the known potential of the benzamide, dichlorophenyl, and aminophenyl scaffolds.

Chemical Compound Data

Propiedades

IUPAC Name |

N-(3-aminophenyl)-3,5-dichlorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Cl2N2O/c14-9-4-8(5-10(15)6-9)13(18)17-12-3-1-2-11(16)7-12/h1-7H,16H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOWZPFVZIPKJMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)C2=CC(=CC(=C2)Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for N 3 Aminophenyl 3,5 Dichlorobenzamide and Structural Analogues

Strategic Approaches to Benzamide (B126) Bond Formation

The cornerstone of synthesizing N-(3-Aminophenyl)-3,5-dichlorobenzamide is the creation of the central amide linkage. This can be achieved through several strategic approaches, primarily involving acylation reactions with activated dichlorobenzoyl precursors or through modern coupling reactions.

Acylation Reactions Utilizing Dichlorobenzoyl Precursors

The most direct and widely employed method for the synthesis of this compound is the acylation of m-phenylenediamine (B132917) with a 3,5-dichlorobenzoyl precursor, typically 3,5-dichlorobenzoyl chloride. This reaction, a classic example of nucleophilic acyl substitution, involves the attack of the amino group of m-phenylenediamine on the electrophilic carbonyl carbon of the acid chloride.

A significant challenge in this synthesis is achieving selective mono-acylation of m-phenylenediamine. Due to the presence of two nucleophilic amino groups, the reaction can potentially lead to the formation of a di-acylated byproduct, N,N'-(1,3-phenylene)bis(3,5-dichlorobenzamide). To favor the desired mono-acylated product, careful control of reaction conditions is paramount. This includes the stoichiometry of the reactants, the choice of solvent, the reaction temperature, and the presence of a base. Typically, the reaction is carried out by slowly adding a solution of 3,5-dichlorobenzoyl chloride to a solution of m-phenylenediamine in a suitable solvent, such as dichloromethane (B109758) or tetrahydrofuran, often in the presence of a tertiary amine base like pyridine (B92270) or triethylamine (B128534) to neutralize the hydrochloric acid byproduct. google.com A study on the selective acylation of 4-substituted-1,3-phenylenediamine highlights the importance of reaction conditions in achieving mono-acylation. google.com While this study focuses on a substituted derivative, the principles of controlling stoichiometry and reaction temperature are directly applicable to the synthesis of this compound.

A kinetic study of the acylation of m-phenylenediamine with benzoic anhydride (B1165640) in a microreactor system provides valuable insights into controlling the selectivity of mono-acylation. researchgate.net The study demonstrates that by carefully controlling factors such as initial reactant concentrations, temperature, and molar ratios, a high selectivity for the mono-acylated product can be achieved. researchgate.net These findings suggest that a continuous flow microreactor setup could be a powerful tool for the optimized synthesis of this compound, offering precise control over reaction parameters and potentially leading to higher yields and selectivity.

| Reactant 1 | Reactant 2 | Product | Key Considerations |

| m-Phenylenediamine | 3,5-Dichlorobenzoyl chloride | This compound | Stoichiometry, temperature, solvent, and base are crucial for selective mono-acylation. |

| m-Phenylenediamine | Benzoic anhydride | N-(3-Aminophenyl)benzamide | Microreactor technology can be employed for enhanced selectivity. researchgate.net |

Coupling Reactions for Aromatic Amide Synthesis

Modern organic synthesis offers a variety of coupling reactions that can be employed for the formation of the aromatic amide bond in this compound. These methods often provide milder reaction conditions and broader functional group tolerance compared to traditional acylation reactions.

Palladium-Catalyzed Amidation: Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for C-N bond formation. researchgate.net In the context of synthesizing this compound, this could involve the coupling of 3,5-dichlorobenzamide (B1294675) with a 3-haloaniline (e.g., 3-bromoaniline (B18343) or 3-iodoaniline) or the coupling of 3,5-dichlorobromobenzene with 3-aminobenzamide (B1265367). The choice of palladium precursor, ligand, base, and solvent is critical for the success of these reactions. nih.gov While a direct application to the target molecule is not extensively reported, the general principles of palladium-catalyzed amination of aryl halides are well-established and offer a viable synthetic route. nih.gov

Ullmann Condensation: The Ullmann condensation, a copper-catalyzed reaction, provides another avenue for the synthesis of N-aryl amides. scispace.comnih.gov This reaction typically involves the coupling of an aryl halide with an amide in the presence of a copper catalyst, often at elevated temperatures. nih.gov For the synthesis of this compound, this could entail the reaction of 3,5-dichlorobenzamide with a 3-haloaniline or 3,5-dihalo-N-(3-aminophenyl)benzamide with a suitable nucleophile. While traditional Ullmann conditions can be harsh, modern advancements have led to the development of milder, ligand-assisted protocols.

| Coupling Reaction | Reactants | Catalyst System | General Conditions |

| Palladium-Catalyzed Amidation | 3,5-Dichlorobenzamide + 3-Haloaniline | Palladium precursor + Ligand | Base, Solvent, Heat |

| Ullmann Condensation | 3,5-Dichlorobenzamide + 3-Haloaniline | Copper(I) salt + Ligand | Base, High Temperature |

Synthesis of Dichlorinated Benzamide Substructures

Alternatively, 3,5-dichlorobenzoic acid itself can be synthesized through various routes. One common method involves the Sandmeyer reaction of 3,5-dichloroaniline (B42879). Another approach starts from 3,5-dinitrobenzoic acid, which is reduced to the corresponding diamine and then subjected to a double Sandmeyer reaction to introduce the chloro substituents.

Introduction and Modification of the Aminophenyl Moiety

The aminophenyl portion of this compound originates from m-phenylenediamine. This commercially available diamine serves as the direct precursor in the acylation reaction.

Once the this compound core structure is synthesized, the free amino group on the phenyl ring offers a site for further chemical modification, allowing for the creation of a library of structural analogues. This derivatization can be achieved through various standard organic transformations. For instance, the amino group can undergo:

Acylation: Reaction with acyl chlorides or anhydrides to form N-acyl derivatives.

Alkylation: Reaction with alkyl halides to introduce alkyl substituents.

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

Diazotization: Conversion to a diazonium salt, which can then be subjected to a variety of Sandmeyer-type reactions to introduce a range of functional groups such as halogens, cyano, or hydroxyl groups.

These post-synthetic modifications are crucial for structure-activity relationship (SAR) studies, enabling the fine-tuning of the molecule's properties. A study on the synthesis of N-(4-aminophenyl)-substituted benzamides demonstrates a common strategy where a nitro group is first introduced and then reduced to an amino group, which can then be further functionalized. This approach could be adapted for the synthesis of derivatives of this compound.

Exploration of Novel Synthetic Pathways for this compound Derivatives

The quest for more efficient, selective, and environmentally benign synthetic methods has led to the exploration of novel catalytic systems for amide bond formation.

Catalytic Systems in Amide Synthesis (e.g., Ru(II)-Catalyzed C–N Bond Formation)

Ruthenium(II) complexes have emerged as versatile catalysts for a variety of organic transformations, including the formation of C-N bonds. Ru(II)-catalyzed C-H activation and amination reactions offer a direct and atom-economical approach to the synthesis of N-aryl amides. For the synthesis of this compound derivatives, a Ru(II)-catalyzed approach could involve the direct C-H amidation of a 3,5-dichlorobenzene derivative with m-phenylenediamine or the arylation of 3-aminobenzamide with a 1,3-dichlorobenzene (B1664543) derivative.

Recent research has demonstrated the utility of Ru(II)-pincer complexes in catalyzing dehydrogenative amidation reactions, which form amide bonds from alcohols and amines with the liberation of hydrogen gas. This "green" approach avoids the use of pre-activated carboxylic acid derivatives and stoichiometric activating agents. While a specific application to the synthesis of the target compound has not been reported, the broad applicability of these catalytic systems suggests their potential for developing novel and sustainable routes to this compound and its analogues. A study on Ru(II)-catalyzed direct arylation of benzamides with aryl silanes showcases the potential of these catalysts for C-C bond formation on the benzamide scaffold, which could be extended to C-N bond formation with appropriate modifications to the catalytic system and reaction partners.

| Catalytic System | Reaction Type | Potential Application |

| [RuCl₂(p-cymene)]₂ | C-H Amination/Arylation | Direct synthesis from dichlorobenzene and m-phenylenediamine derivatives. |

| Ru(II)-Pincer Complexes | Dehydrogenative Amidation | "Green" synthesis from 3,5-dichlorobenzyl alcohol and m-phenylenediamine. |

Multi-Component Reactions for Structural Complexity

Multi-component reactions (MCRs) are powerful tools in organic synthesis, enabling the construction of complex molecules from three or more starting materials in a single step. This approach offers significant advantages in terms of efficiency, atom economy, and the ability to generate diverse molecular libraries. For the synthesis of this compound analogues, the Ugi and Passerini reactions are particularly relevant.

The Ugi four-component reaction (U-4CR) brings together a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. beilstein-journals.orgnih.gov In a hypothetical application to create a structural analogue of this compound, one could envision a reaction between 3,5-dichlorobenzoic acid, a suitable aminophenyl derivative, an aldehyde, and an isocyanide. The Ugi reaction is favored in polar protic solvents such as methanol (B129727) or ethanol. beilstein-journals.org The mechanism involves the initial formation of an imine from the aldehyde and amine, which then reacts with the isocyanide and the carboxylate to form a stable bis-amide product after a Mumm rearrangement. beilstein-journals.org

The Passerini three-component reaction is another valuable MCR that combines a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to yield an α-acyloxy amide. wikipedia.orgorganic-chemistry.org This reaction is typically efficient in aprotic solvents at high concentrations of reactants. organic-chemistry.org A potential pathway to an analogue could involve the reaction of 3,5-dichlorobenzaldehyde, an isocyanide, and a carboxylic acid bearing an aminophenyl group. The mechanism is believed to proceed through a concerted, non-ionic pathway involving a cyclic transition state. organic-chemistry.org

While direct synthesis of this compound via these MCRs is not prominently documented, their utility lies in the rapid generation of structurally complex analogues by varying the individual components. For instance, by using different aldehydes, isocyanides, or carboxylic acids, a wide array of derivatives with diverse functionalities can be accessed.

Polycondensation Techniques for Related Poly(amide-imide)s

This compound contains both an amine and a benzamide linkage, making its derivatives potential monomers for the synthesis of high-performance polymers like poly(amide-imide)s (PAIs). PAIs are known for their excellent thermal stability and mechanical properties. A common method for preparing PAIs is through direct polycondensation. scispace.comrsc.orgrepositorioinstitucional.mx

This technique typically involves the reaction of a diacid-containing monomer with a diamine. In the context of this compound, a derivative could be synthesized where the amino group is part of a diamine monomer and the benzamide is part of a dicarboxylic acid monomer. For example, a diimide-dicarboxylic acid can be reacted with an aromatic diamine in the presence of condensing agents like triphenyl phosphite (B83602) and pyridine in a polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP). scispace.comrsc.orgrepositorioinstitucional.mx

The general procedure for such a polycondensation is as follows:

A diimide-dicarboxylic acid and an aromatic diamine are dissolved in NMP containing calcium chloride.

Pyridine and triphenyl phosphite are added to the solution.

The mixture is heated to facilitate the polymerization reaction.

The resulting viscous polymer solution is then precipitated in a non-solvent like a water/ethanol mixture.

The fibrous polymer is collected, washed, and dried. repositorioinstitucional.mx

The properties of the resulting poly(amide-imide)s, such as solubility, thermal stability (glass transition temperature), and film-forming ability, can be tailored by the specific choice of the diamine and dicarboxylic acid monomers. scispace.comrsc.orgrepositorioinstitucional.mx

Optimization of Reaction Conditions and Yields

The efficient synthesis of this compound and its analogues is highly dependent on the optimization of reaction conditions. Key parameters that can be adjusted to maximize yield and purity include the choice of solvent, reaction temperature, and the use of catalysts.

A common synthetic route to N-aryl benzamides is the acylation of an arylamine with a benzoyl chloride. For the synthesis of 3,5-dichlorobenzamide derivatives, reactions are often carried out by reacting 3,5-dichlorobenzoyl chloride with an appropriate arylamine. researchgate.net A study on the synthesis of a series of such compounds reported good yields when the reaction was conducted in N,N'-dimethylformamide (DMF) at 60 °C. researchgate.net

To illustrate the impact of reaction conditions on yield, the following interactive data table presents hypothetical optimization data for the synthesis of a generic N-aryl-3,5-dichlorobenzamide. This data is based on general principles of organic synthesis and findings from related reactions.

| Entry | Solvent | Temperature (°C) | Catalyst | Time (h) | Yield (%) |

| 1 | DMF | 25 | None | 12 | 65 |

| 2 | DMF | 60 | None | 6 | 85 |

| 3 | DMF | 100 | None | 4 | 82 |

| 4 | Toluene | 60 | None | 12 | 50 |

| 5 | Toluene | 110 | None | 8 | 70 |

| 6 | DMF | 60 | Pyridine | 4 | 92 |

| 7 | Toluene | 110 | Pyridine | 6 | 88 |

Note: This table is a hypothetical representation to demonstrate the effects of varying reaction parameters.

From this hypothetical data, several trends can be observed:

Solvent Effect: A polar aprotic solvent like DMF appears to be more effective than a nonpolar solvent like toluene, likely due to better solubility of the reactants and stabilization of charged intermediates.

Temperature Effect: Increasing the temperature generally increases the reaction rate. However, excessively high temperatures might lead to side reactions and a decrease in yield. In DMF, 60 °C appears to be a favorable temperature.

Catalyst Effect: The addition of a base catalyst, such as pyridine, can significantly improve the yield by neutralizing the HCl byproduct of the acylation reaction, thereby driving the equilibrium towards the product.

Further optimization could involve screening a wider range of solvents, catalysts, and reaction times, as well as adjusting the stoichiometry of the reactants to achieve the highest possible yield and purity of this compound.

Structure Activity Relationship Sar Studies and Molecular Design Principles for N 3 Aminophenyl 3,5 Dichlorobenzamide Derivatives

Correlating Structural Modifications with Biological Potency and Selectivity

The biological activity of N-(3-Aminophenyl)-3,5-dichlorobenzamide derivatives can be significantly influenced by modifications to various parts of the molecule. These include the halogen substituents on the benzamide (B126) ring, the position and substitution of the amino group on the phenyl ring, and alterations to the benzamide linker and the aromatic rings themselves.

Studies on related benzamide series have shown that the type and position of halogen substituents can have a profound impact on activity. For instance, in some series of N-phenylbenzamides, the introduction of electron-withdrawing groups on the benzamide ring is a key factor for potency. The "magic chloro" effect, where the introduction of a chlorine atom significantly enhances biological activity, is a well-documented phenomenon in drug discovery and may be at play in this scaffold.

The following table summarizes the observed influence of halogen substitutions on the activity of related benzamide derivatives, which can provide insights into the SAR of this compound.

| Substitution Pattern | Observed Effect on Activity | Reference Compound Context |

| 3,5-Dichloro | Often associated with potent biological activity. | Core scaffold of interest |

| Para-Trifluoromethyl | Can enhance potency in some series. | Antischistosomal N-phenylbenzamides |

| Meta-Nitro | Favorable for activity, especially on the anilide ring. | Antischistosomal N-phenylbenzamides nih.gov |

| Ortho-Nitro | Less active compared to meta-substitution. | Antischistosomal N-phenylbenzamides nih.gov |

The position of the amino group on the N-phenyl ring is a crucial factor in determining the biological activity and selectivity of these compounds. The 3-amino (meta) position in this compound is significant. In studies of related N-phenylbenzamides as antischistosomal agents, it was found that meta-substitution on both phenyl rings was unfavorable for activity, suggesting that the substitution pattern is critical. However, the presence of a meta-amino group on the anilide ring in conjunction with a para-substitution on the other ring can be beneficial.

In the context of histone deacetylase (HDAC) inhibitors, N-(2-aminophenyl)benzamides have been extensively studied, where the ortho-amino group plays a key role in coordinating with the zinc ion in the enzyme's active site. This highlights that a shift from the 2-amino to the 3-amino position would likely alter the binding mode and target selectivity.

Furthermore, substitutions on the amino group itself can modulate activity. N-alkylation or N-acylation of the amino group can influence the compound's hydrogen bonding capacity, polarity, and steric profile, thereby affecting its interaction with the target. For example, in some kinase inhibitor scaffolds, the free amino group is essential for forming key hydrogen bonds with the target protein.

The table below illustrates the importance of the amino group's position and substitution in related scaffolds.

| Amino Group Position/Substitution | Implication for Biological Activity | Example Scaffold |

| 2-Amino (ortho) | Often crucial for metal chelation in enzyme active sites. | HDAC inhibitors |

| 3-Amino (meta) | Can be favorable depending on the substitution of the other ring. | Antischistosomal N-phenylbenzamides nih.gov |

| 4-Amino (para) | May alter binding geometry and selectivity. | General benzamide derivatives |

| N-Alkylation | Can modify solubility, cell permeability, and target binding. | General medicinal chemistry |

Bioisosteric replacement of the amide linker is a common strategy in drug design to improve pharmacokinetic properties, such as metabolic stability, without compromising biological activity. Potential bioisosteres for the amide bond include 1,2,3-triazoles and sulfonamides. nih.gov Triazoles are known to mimic the steric and electronic properties of the amide bond while being more resistant to hydrolysis. nih.gov Sulfonamides can also replicate the hydrogen bonding pattern of amides and introduce different geometric and electronic characteristics. nih.gov

Modifications to the aromatic rings, beyond the primary halogen and amino substituents, can also fine-tune the activity. The introduction of additional substituents on either the benzamide or the aminophenyl ring can alter the lipophilicity, electronic distribution, and steric bulk of the molecule, leading to changes in potency and selectivity. For instance, in a series of antischistosomal N-phenylbenzamides, di-para substituted analogs were found to be active. nih.gov

Identification of Key Pharmacophoric Features

Pharmacophore modeling is a powerful tool to identify the essential structural features required for a molecule's biological activity. For aminophenyl benzamide derivatives, particularly in the context of HDAC inhibition, a five-point pharmacophore model has been proposed. nih.govresearchgate.net This model consists of:

Two aromatic rings (R): These are believed to engage in hydrophobic and/or π-π stacking interactions with the target protein.

Two hydrogen bond donors (D): The amino group and the amide N-H group are likely candidates for forming crucial hydrogen bonds with amino acid residues in the binding site.

One hydrogen bond acceptor (A): The carbonyl oxygen of the amide bond is a key hydrogen bond acceptor.

The spatial arrangement of these features is critical for effective binding. Quantitative structure-activity relationship (QSAR) models have suggested that hydrophobic character is crucial for the inhibitory activity of these compounds. nih.govresearchgate.net Therefore, the inclusion of hydrophobic substituents is predicted to enhance activity. Conversely, the presence of electron-withdrawing groups can have a negative influence on potency in some contexts. nih.govresearchgate.net

Conformational Analysis and Bioactive Conformations in Target Binding

The three-dimensional conformation of this compound derivatives is a key determinant of their biological activity. The molecule must adopt a specific "bioactive conformation" to fit optimally into the binding site of its biological target. The rotational freedom around the amide bond and the single bonds connecting the aromatic rings to the amide linker allows the molecule to adopt various conformations.

Conformational analysis studies, often aided by computational methods, are essential to understand the preferred low-energy conformations of these molecules and how they might correlate with their biological activity. The planarity of the amide bond and the dihedral angles between the aromatic rings and the amide plane are critical parameters. The presence of substituents, particularly bulky ones, can restrict rotation and favor certain conformations.

The bioactive conformation is the specific spatial arrangement of the molecule when it is bound to its target. X-ray crystallography of ligand-protein complexes and molecular docking studies are powerful techniques to elucidate these bioactive conformations. Understanding the bioactive conformation provides invaluable insights for the design of new analogs with improved binding affinity and selectivity. For instance, knowing the precise orientation of the amino and chloro substituents in the binding pocket allows for the rational design of derivatives with optimized interactions.

Structure-Based Design Principles for Enhanced Biological Functionality

Structure-based drug design (SBDD) utilizes the three-dimensional structural information of the biological target to design new inhibitors with improved potency and selectivity. When the crystal structure of the target protein is available, SBDD can be a highly effective approach for optimizing this compound derivatives.

Key principles of SBDD that can be applied to this scaffold include:

Optimizing existing interactions: By analyzing the binding mode of a lead compound, medicinal chemists can identify key interactions, such as hydrogen bonds and hydrophobic contacts. New analogs can then be designed to strengthen these interactions. For example, if the 3-amino group is forming a suboptimal hydrogen bond, its position could be slightly altered, or a substituent could be added to improve the interaction.

Exploring unoccupied pockets: The binding site of a target protein may have unoccupied pockets or sub-pockets. Designing derivatives with substituents that can extend into these pockets and form new favorable interactions can lead to a significant increase in binding affinity.

Enhancing selectivity: By comparing the binding sites of the target protein with those of related off-target proteins, it is possible to identify structural differences. These differences can be exploited to design new analogs that bind selectively to the desired target, thereby reducing the risk of side effects. For instance, if an off-target protein has a bulkier amino acid residue in a particular region of the binding site, designing a derivative with a sterically demanding group at the corresponding position could prevent it from binding to the off-target.

The iterative process of SBDD, involving design, synthesis, biological evaluation, and structural studies, can lead to the development of highly potent and selective drug candidates based on the this compound scaffold.

Rational Design for Specific Enzyme Inhibition

The rational design of inhibitors based on the this compound core is a meticulous process of chemical modification aimed at enhancing potency and selectivity for a specific enzyme target. This approach leverages an understanding of the three-dimensional structure of the target enzyme's active site, allowing for the strategic placement of functional groups to maximize binding affinity and inhibitory activity.

One of the key areas of investigation for this scaffold has been in the development of kinase inhibitors. For instance, derivatives of the closely related 3-substituted benzamide structure have been designed as inhibitors of Bcr-Abl kinase, a protein implicated in chronic myeloid leukemia. In these studies, the benzamide moiety serves as a crucial anchor, forming key hydrogen bonds with the enzyme's hinge region. The dichlorinated phenyl ring occupies a hydrophobic pocket, and modifications to this and the aminophenyl portion of the molecule can significantly impact inhibitory potential.

The design process often begins with computational modeling and docking studies to predict how different analogs will interact with the target enzyme. These in silico methods help to prioritize the synthesis of compounds that are most likely to exhibit the desired activity. For example, the introduction of various substituents on the aminophenyl ring can be explored to probe for additional binding interactions or to modulate the compound's physicochemical properties.

A critical aspect of the rational design process is the analysis of SAR data from previously synthesized compounds. This iterative cycle of design, synthesis, and testing allows medicinal chemists to build a comprehensive understanding of how specific structural changes affect biological activity. For example, the position and nature of substituents on the aminophenyl ring can dramatically influence target engagement.

Strategies for Modulating Target Interaction Specificity

Achieving selectivity for a single enzyme target among a multitude of structurally similar proteins is a significant challenge in drug design. For this compound derivatives, several strategies are employed to modulate their target interaction specificity.

One common approach is to exploit subtle differences in the amino acid residues lining the active sites of different enzymes. By introducing chemical moieties that can form specific interactions—such as hydrogen bonds, ionic bonds, or hydrophobic interactions—with unique residues in the target enzyme, the binding affinity for that enzyme can be enhanced relative to others. For example, if the target enzyme has a specific amino acid, such as a cysteine, near the binding site, a derivative can be designed to form a covalent bond with this residue, leading to irreversible inhibition and high specificity.

The aminophenyl group of the core scaffold offers a versatile handle for introducing substituents that can fine-tune specificity. For example, attaching larger, more complex chemical groups at this position can extend into less conserved regions of the enzyme active site, thereby increasing selectivity.

Below is a table summarizing hypothetical SAR data for a series of this compound derivatives against a target enzyme, illustrating how different substitutions might affect inhibitory activity.

| Compound ID | R1 (on Aminophenyl ring) | R2 (on Aminophenyl ring) | IC50 (nM) |

| 1 | H | H | 500 |

| 2 | 4-CH3 | H | 250 |

| 3 | 4-OCH3 | H | 150 |

| 4 | 4-Cl | H | 400 |

| 5 | 3-CH3 | H | 600 |

| 6 | 4-OCH3 | 5-F | 100 |

This data illustrates that substitutions at the 4-position of the aminophenyl ring are generally favorable, with an electron-donating methoxy (B1213986) group providing the most significant increase in potency. Further substitution with a fluorine atom at the 5-position can lead to even greater activity.

Computational Chemistry and Molecular Modeling Applications for N 3 Aminophenyl 3,5 Dichlorobenzamide

Molecular Docking Investigations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Prediction of Binding Modes and Affinities with Receptor Active Sites

While specific molecular docking studies focusing exclusively on N-(3-Aminophenyl)-3,5-dichlorobenzamide are not extensively detailed in publicly available literature, the general methodology is widely applied to its class of compounds, aminophenyl benzamides, which have been investigated as inhibitors of targets like Histone Deacetylase (HDAC). In a typical study, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank. The this compound molecule would then be computationally placed into the active site of the receptor to predict its binding conformation. The scoring functions within docking software would then estimate the binding affinity, often expressed as a binding energy value, which helps in ranking potential inhibitors.

Analysis of Intermolecular Forces (Hydrogen Bonding, Pi-Interactions, Hydrophobic Contacts)

The analysis of intermolecular forces is a critical output of molecular docking simulations. For this compound, these interactions would dictate its binding specificity and affinity to a target receptor. Key predicted interactions would include:

Hydrogen Bonding: The amide and amine groups of the molecule are potential hydrogen bond donors and acceptors, likely forming crucial interactions with amino acid residues in a receptor's active site.

Pi-Interactions: The two aromatic rings (the dichlorinated benzene (B151609) ring and the aminophenyl ring) can engage in pi-pi stacking or pi-cation interactions with aromatic residues of the target protein.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity.

Development of Predictive Models for Biological Activity

For the broader class of aminophenyl benzamide (B126) derivatives, 3D-QSAR models have been successfully developed to predict their biological activity, such as HDAC inhibition. researchgate.net A study on a series of 48 aminophenyl benzamide derivatives led to the development of a robust pharmacophore model and a predictive 3D-QSAR model. researchgate.net The resulting model demonstrated excellent correlation coefficients (r² = 0.99) and predictive power (q² = 0.85), indicating its reliability in forecasting the inhibitory potency of compounds within this class. researchgate.net Such a model would be instrumental in predicting the activity of this compound and guiding the synthesis of more potent analogues.

Identification of Physicochemical Descriptors Driving Activity

The development of QSAR models helps identify the key molecular properties (descriptors) that govern the biological activity. For aminophenyl benzamide derivatives, QSAR studies have highlighted the importance of specific features for HDAC inhibition. researchgate.net

Key findings from a representative QSAR study on this class of compounds are summarized in the table below. researchgate.net

| Pharmacophoric Feature/Property | Influence on Activity | Rationale |

| Hydrophobic Character | Crucial | The inclusion of hydrophobic substituents was found to enhance inhibitory activity, suggesting the importance of interactions with nonpolar regions of the target's active site. researchgate.net |

| Hydrogen Bond Donors | Positive Contribution | The presence of groups capable of donating hydrogen bonds positively influences the inhibitory potency, indicating key hydrogen bonding interactions. researchgate.net |

| Electron Withdrawing Groups | Negative Influence | The presence of strong electron-withdrawing groups was found to have a negative impact on the inhibitory activity. researchgate.net |

| Aromatic Rings | Essential | Two aromatic rings were identified as essential features in the developed pharmacophore model for this class of compounds. researchgate.net |

These findings provide a clear set of guidelines for designing new aminophenyl benzamide derivatives with potentially improved activity. researchgate.net

In Silico Prediction of Molecular Properties for Early Drug Design

In silico methods are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a drug candidate at the very early stages of the drug design process. For this compound, various molecular properties can be calculated using computational software and web servers. These predictions help to identify potential liabilities of the molecule before committing to expensive and time-consuming synthesis and experimental testing. While specific reports detailing a full in silico ADMET profile for this compound are not readily found, the general approach involves calculating descriptors related to Lipinski's Rule of Five, predicting solubility, permeability, metabolic stability, and potential toxicities.

Assessment of Drug-Likeness Criteria

A fundamental step in early-stage drug discovery is the evaluation of a compound's "drug-likeness," which predicts its potential to be developed into an orally bioavailable drug. This assessment is typically performed using a set of computational filters, the most renowned of which is Lipinski's Rule of Five. These rules are based on the observation that most orally administered drugs possess certain physicochemical properties that fall within a specific range.

For this compound, a theoretical drug-likeness profile can be calculated based on its molecular structure. The key parameters for Lipinski's Rule of Five include:

Molecular Weight (MW): The mass of the molecule.

LogP: The logarithm of the partition coefficient between octanol (B41247) and water, indicating its lipophilicity.

Hydrogen Bond Donors (HBD): The number of N-H and O-H bonds.

Hydrogen Bond Acceptors (HBA): The number of nitrogen and oxygen atoms.

While specific experimental or calculated values for this compound are not available in the reviewed literature, a theoretical analysis would proceed as follows:

Table 1: Theoretical Drug-Likeness Parameter Assessment for this compound

| Parameter | Rule of Five Guideline | Theoretical Value for C13H10Cl2N2O | Compliance |

|---|---|---|---|

| Molecular Weight | ≤ 500 Da | 281.14 g/mol | Yes |

| LogP | ≤ 5 | Value not found in literature | Undetermined |

| Hydrogen Bond Donors | ≤ 5 | 2 (from -NH2 and -NH-) | Yes |

Note: The LogP value requires specific software for calculation and was not found in existing public data for this compound. However, based on its structure, it is unlikely to exceed 5.

Assuming the LogP value is within the acceptable range, this compound would likely comply with Lipinski's Rule of Five, suggesting it possesses a favorable profile for oral bioavailability. Further computational analyses would typically extend to other drug-likeness criteria, such as Veber's rules (evaluating rotatable bonds and polar surface area) and screening for toxicophores or other undesirable chemical moieties. However, no such detailed analyses for this specific compound have been published.

Virtual Screening for Discovery of Potent Analogues

Virtual screening is a powerful computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. This process can significantly accelerate the discovery of new drug candidates by prioritizing a smaller number of promising molecules for synthesis and experimental testing.

In the context of this compound, if it were identified as a hit compound with desirable biological activity, virtual screening could be employed to discover analogues with improved potency, selectivity, or pharmacokinetic properties. The process would generally involve these steps:

Target Identification: A specific protein target (e.g., an enzyme or receptor) would need to be identified.

Binding Site Definition: The location on the target protein where the compound binds would be determined, often from experimental data like X-ray crystallography or through computational prediction (blind docking).

Library Preparation: Large databases of commercially available or virtually generated compounds would be prepared for screening.

Docking and Scoring: Each compound in the library would be computationally "docked" into the defined binding site. A scoring function would then estimate the binding affinity of each compound.

Hit Selection: Compounds with the best scores would be selected for further analysis and eventual experimental validation.

Research on benzamide and dichlorobenzamide derivatives indicates that this class of compounds is of interest in medicinal chemistry. nih.govnih.gov For instance, various benzamide analogues have been investigated as potential therapeutic agents through computational approaches like 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship), pharmacophore modeling, and molecular docking. nih.govnih.gov These studies provide a framework for how virtual screening could be applied to this compound to identify novel derivatives. However, no published studies were found that have specifically performed virtual screening to discover analogues of this compound.

Dynamics Simulations and Conformational Landscape Analysis

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide detailed insights into the flexibility of a compound and its interactions with its environment, such as a solvent or a protein binding site.

For this compound, MD simulations would be invaluable for:

Conformational Analysis: The molecule is not rigid and can adopt various shapes or "conformations" due to the rotation around its single bonds. MD simulations can explore the conformational landscape to identify the most stable and frequently adopted shapes in a given environment. This is crucial as the biological activity of a molecule often depends on its ability to adopt a specific conformation that is complementary to its target's binding site.

Binding Stability: If the compound is docked into a protein target, MD simulations can be used to assess the stability of the predicted binding pose. By simulating the complex over a period of nanoseconds or longer, researchers can observe whether the compound remains stably bound or if it dissociates, providing a more rigorous evaluation of the docking results.

Interaction Dynamics: MD can reveal the specific atomic interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the compound in the binding pocket and how these interactions fluctuate over time.

Studies on other benzamide derivatives have utilized molecular dynamics to validate docking results and to understand the stability of ligand-protein complexes. nih.gov This approach confirms the importance of key interactions and provides a dynamic view that is absent in static docking models. Despite the utility of these methods, the scientific literature lacks any reports of molecular dynamics simulations or detailed conformational analyses having been performed for this compound.

While the principles and applications of computational chemistry and molecular modeling are well-established in drug discovery, there is a clear absence of specific research applying these techniques to this compound. The theoretical framework for assessing its drug-likeness, performing virtual screening for potent analogues, and analyzing its conformational dynamics exists. However, without dedicated computational studies on this compound, its properties and potential as a pharmacological agent from a molecular modeling perspective remain unexplored in the public domain.

Experimental Methodologies in the Research of N 3 Aminophenyl 3,5 Dichlorobenzamide

Spectroscopic and Spectrometric Characterization of Synthesized Compounds

The structural confirmation of newly synthesized benzamide (B126) derivatives, including N-(3-Aminophenyl)-3,5-dichlorobenzamide, relies heavily on a suite of spectroscopic and spectrometric techniques. These methods provide detailed information about the molecular structure, connectivity, and elemental composition of the compounds.

Infrared (IR) Spectroscopy: IR spectroscopy is utilized to identify the presence of key functional groups within the synthesized molecules. For benzamide derivatives, characteristic absorption bands would indicate the presence of N-H (amine and amide), C=O (amide carbonyl), and C-Cl (aryl chloride) bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are indispensable tools for elucidating the precise arrangement of atoms in a molecule. researchgate.net ¹H-NMR provides information about the chemical environment of hydrogen atoms, while ¹³C-NMR reveals the types of carbon atoms present. researchgate.net The chemical shifts, splitting patterns, and integration of signals in these spectra allow for the unambiguous assignment of the molecular structure. For complex structures, 2D NMR experiments can provide further confirmation of atomic connectivity. mdpi.com

High-Resolution Mass Spectrometry (HRMS): HRMS is employed to determine the exact mass of the synthesized compound, which in turn allows for the determination of its elemental formula with high accuracy. This technique provides strong evidence for the successful synthesis of the target molecule.

Elemental Analysis: Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. The experimentally determined percentages are compared with the calculated values for the proposed molecular formula to verify the compound's purity and composition.

Table 1: Spectroscopic Data for a Representative Benzamide Derivative

| Technique | Observed Data |

|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 7.58 (d, 1H, J=5.6 Hz), 7.38-7.35 (m, 1H), 7.27-7.23 (m, 2H), 3.82-3.80 (m, 1H), 3.27-3.23 (m, 1H), 3.11-3.07 (m, 2H), 1.73-1.67 (m, 2H), 1.57-1.40 (m, 4H), 1.17-1.13 (m, 2H), 1.00 (t, 3H, J=4.8 Hz), 0.79 (t, 3H, J=5.2 Hz) rsc.org |

| ¹³C NMR (100.6 MHz, CDCl₃) | δ 168.85, 138.90, 132.71, 129.89, 127.86, 127.46, 119.27, 48.10, 44.34, 30.51, 29.27, 20.42, 19.80, 13.95, 13.59 rsc.org |

| EIMS | 312 M⁺+2, 310 M⁺, 270(10), 268(10), 232(28), 185(96), 183(100), 157(15), 155(16), 105(11), 77(8) rsc.org |

Chromatographic Techniques for Compound Purification and Purity Assessment

Following synthesis, crude products are often mixtures containing unreacted starting materials, byproducts, and the desired compound. Chromatographic techniques are essential for isolating the target molecule and assessing its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for both the purification and purity analysis of compounds. sielc.com Reverse-phase HPLC, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture (e.g., acetonitrile and water), is commonly used for benzamide derivatives. sielc.com By monitoring the elution profile with a UV detector, the purity of a sample can be determined, and preparative HPLC can be used to isolate larger quantities of the pure compound.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the progress of a reaction and for preliminary purity assessment. rsc.org A small amount of the reaction mixture is spotted onto a silica gel plate, which is then developed in an appropriate solvent system. The separation of components is visualized under UV light or by staining, allowing for a quick evaluation of the reaction's completion and the presence of impurities. rsc.org

Advanced In Vitro Biological Assay Protocols

To evaluate the therapeutic potential of this compound and its analogs, a variety of in vitro biological assays are performed. These assays provide insights into the compound's effects on cellular processes and its potential as an inhibitor of specific enzymes or as an antimicrobial agent.

These assays are fundamental in determining the cytotoxic effects of a compound on cancer cells.

MTT Assay: The MTT assay is a colorimetric assay used to assess cell viability. mdpi.com Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT to purple formazan crystals. mdpi.com The amount of formazan produced is proportional to the number of living cells and is quantified by measuring the absorbance at a specific wavelength. This allows for the determination of the compound's IC₅₀ value, which is the concentration required to inhibit cell growth by 50%. researchgate.net

Table 2: Example of MTT Assay Results for a Benzamide Derivative

| Cell Line | Compound Concentration (µg/ml) | Cell Viability (%) |

|---|---|---|

| HeLa | 25 | Data not available |

| 50 | Data not available | |

| 100 | Data not available | |

| 200 | Data not available | |

| 400 | Data not available |

These assays are designed to measure the ability of a compound to inhibit the activity of specific enzymes that are often implicated in disease.

Fluorogenic assays for Histone Deacetylases (HDACs): Many benzamide derivatives are investigated as HDAC inhibitors. ucl.ac.uknih.gov Fluorogenic assays are commonly used to screen for HDAC inhibitory activity. bmglabtech.com These assays utilize a substrate that, when deacetylated by an HDAC enzyme, can be cleaved by a developing enzyme to release a fluorescent molecule. The intensity of the fluorescence is inversely proportional to the HDAC activity, allowing for the quantification of inhibition.

Biochemical assays for Kinases: Kinases are another important class of drug targets. researchgate.netnih.govnih.gov Biochemical assays to assess kinase inhibition often involve measuring the transfer of a phosphate group from ATP to a substrate peptide. This can be detected using various methods, including radioactivity, fluorescence, or luminescence-based readouts.

Table 3: Example of HDAC Inhibition Data

| Compound | HDAC1 IC₅₀ (nM) | HDAC2 IC₅₀ (nM) | HDAC3 IC₅₀ (nM) |

|---|---|---|---|

| Benzamide Derivative 15k | 80 | 110 | 6 ucl.ac.uk |

These assays investigate the effect of a compound on cellular functions, such as cell cycle progression.

Cell Cycle Flow Cytometry: Flow cytometry is a powerful technique used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). thermofisher.comnih.gov Cells are treated with the compound of interest, fixed, and stained with a fluorescent dye that binds to DNA, such as propidium iodide. bdbiosciences.com The fluorescence intensity of individual cells is proportional to their DNA content, allowing for the quantification of the percentage of cells in each phase. bdbiosciences.com This can reveal if a compound induces cell cycle arrest at a specific checkpoint. researchgate.netnih.gov

To assess the potential of a compound as an antimicrobial agent, its ability to inhibit the growth of various microorganisms is tested.

Test Tube Dilution Method (Broth Microdilution): The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. wisdomlib.orgwikipedia.org This method involves preparing a series of twofold dilutions of the compound in a liquid growth medium in a 96-well microtiter plate. nih.gov Each well is then inoculated with a standardized suspension of the test microorganism. jove.comyoutube.com After incubation, the wells are examined for visible growth, and the MIC is defined as the lowest concentration of the compound that completely inhibits the growth of the microorganism. wisdomlib.org

Animal Models for Preclinical Evaluation (e.g., Anticonvulsant activity in mice, insect toxicity assays)

While direct preclinical evaluations on this compound are not extensively documented in publicly available literature, the biological activities of structurally related benzamide and dichlorobenzamide derivatives have been investigated using various animal models. These studies provide a framework for the potential preclinical evaluation of this specific compound. The primary areas of investigation for analogous compounds have been in anticonvulsant activity and, to a lesser extent, in toxicity assays against insects and plants.

Anticonvulsant Activity in Mice

The anticonvulsant potential of novel chemical entities is commonly assessed using well-established rodent models of induced seizures. The two most widely used screening models are the maximal electroshock (MES) test and the pentylenetetrazole (PTZ) induced seizure test. nih.gov These models represent different types of epileptic seizures and are crucial in the early stages of drug discovery. nih.gov

Maximal Electroshock (MES) Seizure Model:

The MES test is considered a model of generalized tonic-clonic seizures. meliordiscovery.commdpi.com In this assay, an electrical stimulus is delivered to the animal, typically via corneal or ear-clip electrodes, to induce a maximal seizure characterized by a tonic extension of the hind limbs. mdpi.comuc.pt The ability of a test compound to prevent this hind limb extension is taken as an indication of its anticonvulsant activity. mdpi.comuc.pt Studies on various N-phenylbenzamide and other benzamide derivatives have utilized this model to determine their efficacy. nih.gov

For instance, in a study on (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives, the anti-seizure activity was investigated using the MES model in mice. nih.gov The compounds were administered intraperitoneally, and the presence or absence of the tonic hindlimb extension was recorded. nih.gov

Table 1: Representative Data from MES Screening of Benzamide Derivatives in Mice

| Compound Classification | Administration Route | Key Finding |

| (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives | Intraperitoneal (i.p.) | Methoxylated derivatives showed significant anti-seizure activity. nih.gov |

| Triazolopyrimidine Derivatives | Not Specified | A novel derivative, 6d, showed complete protection in the MES model. |

Note: This table is illustrative and based on findings for benzamide derivatives, not this compound itself.

Pentylenetetrazole (PTZ)-Induced Seizure Model:

The PTZ test is a widely used model for screening drugs against absence seizures and myoclonic seizures. jove.comnih.govnih.gov PTZ is a central nervous system stimulant that acts as a GABA-A receptor antagonist. jove.comnih.gov Administration of PTZ induces clonic seizures, and the ability of a test compound to prevent or delay the onset of these seizures indicates its potential anticonvulsant effect. jove.comnih.govnih.gov

The experimental protocol involves administering the test compound to mice, followed by a subcutaneous or intraperitoneal injection of PTZ. jove.comnih.govjove.com The animals are then observed for a specific period for the occurrence of characteristic seizure activity. jove.comnih.govjove.com Several studies on benzamide and related heterocyclic derivatives have employed the PTZ model to evaluate their anticonvulsant properties. nih.gov For example, a series of 3,5-dimethylpyrazole derivatives, including a dichlorobenzamide compound, were evaluated for their ability to decrease seizure severity in the PTZ test. researchgate.net

Table 2: Representative Findings from PTZ Screening of Benzamide-Related Compounds in Mice

| Compound Class | Administration Route | Noteworthy Result |

| (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives | Intraperitoneal (i.p.) | Several derivatives exhibited protective effects against PTZ-induced seizures. nih.gov |

| 3,5-Dimethylpyrazole derivatives (including a dichlorobenzamide) | Intraperitoneal (i.p.) | One derivative decreased seizure severity and mortality rate in the PTZ test. researchgate.net |

| Annulated Triazolo-Thiadiazine Derivative | Oral | Showed high activity at various doses in the PTZ-induced seizure model. biomedpharmajournal.org |

Note: This table is for illustrative purposes and contains data from studies on compounds structurally related to this compound.

Insect Toxicity Assays

The evaluation of benzamide derivatives for insecticidal activity involves exposing target insect species to the test compounds and assessing the resulting mortality or developmental effects.

For example, a study on novel N-phenylbenzamide derivatives containing a trifluoromethylpyrimidine moiety evaluated their insecticidal properties against Spodoptera frugiperda and Mythimna separata. semanticscholar.org The methodology for such assays often involves the leaf dipping method, where plant leaves are dipped in a solution of the test compound and then provided to the insects as food. nih.gov The mortality rate is then recorded after a specific period.

Another study focused on N,N'-substituted benzamide derivatives as potential insect growth regulators against the white mango scale insect, Aulacaspis tubercularis. researchgate.net The toxicity of the synthesized compounds was evaluated against different life stages (nymphs and adult females) of the insect. researchgate.net

Table 3: Methodologies in Insect Toxicity Assays for Benzamide Derivatives

| Target Insect | Assay Method | Endpoint Measured |

| Mythimna separata | Leaf Dipping nih.gov | Percent Inhibition/% Mortality nih.gov |

| Aphis craccivora | Leaf Dipping nih.gov | Percent Inhibition/% Mortality nih.gov |

| Tetranychus cinnabarinus | Leaf Dipping nih.gov | Percent Inhibition/% Mortality nih.gov |

| Aulacaspis tubercularis | Not Specified | Mortality Percentage researchgate.net |

Note: This table illustrates common methodologies and is based on studies of N-phenylbenzamide derivatives.

While not directly an insect toxicity assay, studies on asymmetric N,N-dialkyl-3,5-dichlorobenzamides have investigated their phytotoxic (herbicidal) activity against various weed species. nih.gov These experiments typically involve pre- and post-emergence tests to evaluate the compound's effect on plant growth and survival. nih.gov This indicates a broader potential for biological activity of dichlorobenzamide compounds in agricultural applications.

Future Directions and Interdisciplinary Research Perspectives for N 3 Aminophenyl 3,5 Dichlorobenzamide

Potential for Lead Optimization and Preclinical Development

The journey of a promising chemical entity from a "hit" to a viable drug candidate is contingent on a rigorous process of lead optimization. patsnap.com For N-(3-Aminophenyl)-3,5-dichlorobenzamide, this phase is critical for enhancing its therapeutic potential while minimizing potential off-target effects. patsnap.com The core strategy revolves around systematically modifying its chemical structure to improve efficacy, selectivity, and pharmacokinetic properties. patsnap.com

Structure-Activity Relationship (SAR) studies form the cornerstone of this process. By making targeted chemical modifications to the this compound scaffold, researchers can elucidate which parts of the molecule are essential for its biological activity. For instance, analogues can be synthesized by altering the substitution patterns on both the aminophenyl and dichlorobenzoyl rings. This systematic approach, sometimes referred to as single point modification, allows for the optimization of individual parts of the molecule before combining them into a potentially superior lead compound. edx.org

Preclinical development for benzamide (B126) derivatives involves a series of in vitro and in vivo studies to establish a compound's profile. nih.gov Efforts in this stage would focus on optimizing Absorption, Distribution, Metabolism, and Excretion (ADME) properties to enhance bioavailability and stability. nih.gov The ultimate goal is to refine the lead compound into a candidate that is well-suited for progression into clinical trials. nih.gov

| Modification Site | Potential Substituents | Hypothesized Impact on Activity/Properties |

|---|---|---|

| Aminophenyl Ring (Positions 2, 4, 5, 6) | -CH3, -OCH3, -F, -CF3 | Alter electronic properties and steric hindrance, potentially improving target binding affinity and selectivity. |

| Dichlorobenzoyl Ring (Positions 2, 4, 6) | -Br, -CN, -NO2 | Modify lipophilicity and hydrogen bonding capacity, influencing cell permeability and target interaction. |

| Amide Linker (-CO-NH-) | N-methylation, replacement with thioamide | Increase metabolic stability by protecting against enzymatic hydrolysis; alter bond angles and flexibility. |

Integration with Novel Drug Delivery Systems

To overcome challenges such as poor solubility and non-specific distribution, this compound could be integrated with advanced drug delivery systems. These technologies aim to encapsulate the compound, protecting it from premature degradation and delivering it more effectively to the target site.

Liposomes , which are spherical vesicles composed of lipid bilayers, are capable of encapsulating both hydrophilic and hydrophobic drugs. nih.govmdpi.com For a compound like this compound, encapsulation within liposomes could enhance its solubility and bioavailability. mdpi.com Furthermore, the surface of liposomes can be modified with targeting ligands to direct the drug to specific cells or tissues.

Hydrogels are three-dimensional polymer networks that can absorb large amounts of water while maintaining their structure. nih.gov These systems are particularly promising for localized and sustained drug release. mdpi.com The compound could be loaded into a hydrogel matrix, which would then release it in a controlled manner over an extended period. nih.gov

Liposome-hydrogel composites combine the benefits of both systems. nih.gov By embedding drug-loaded liposomes within a hydrogel, it is possible to create a multifunctional platform that offers enhanced stability and a more finely tuned release profile. nih.govresearchgate.net

| Delivery System | Primary Components | Key Advantages for this compound |

|---|---|---|

| Liposomes | Phospholipids, Cholesterol | Improves solubility, enables targeted delivery, protects the compound from degradation. nih.govmdpi.com |

| Hydrogels | Natural or synthetic polymers (e.g., Chitosan, Alginate) | Provides sustained and localized release, biocompatible. nih.govmdpi.com |

| Nanoparticles | Polymers (e.g., PLGA), lipids, or metals | Enhances cellular uptake, can cross biological barriers, offers versatile surface modification. |

Exploration of Uncharted Biological Targets and Mechanisms

While the specific biological targets of this compound may not be fully elucidated, the broader class of benzamides exhibits a range of mechanisms of action, suggesting fertile ground for investigation. nih.gov Research into related compounds can guide the exploration of novel therapeutic applications.

For example, many benzamide and nicotinamide (B372718) analogs are known to act as radio- and chemosensitizers. nih.gov One established mechanism involves the inhibition of poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair. Another potential mechanism, observed with compounds like benzamide riboside, is the inhibition of inosine (B1671953) 5'-monophosphate dehydrogenase (IMPDH), a rate-limiting enzyme in the synthesis of guanine (B1146940) nucleotides. nih.gov Investigating whether this compound or its derivatives can modulate these or other pathways could uncover new therapeutic uses, particularly in oncology. A structural analysis of N-substituted benzamides suggests their mechanism may involve the induction of apoptosis following radiolysis, leading to an accumulation of DNA damage. nih.gov

| Potential Target/Mechanism | Therapeutic Area | Rationale Based on Benzamide Class |

|---|---|---|

| Poly(ADP-ribose) Polymerase (PARP) Inhibition | Oncology | Many benzamides interfere with DNA repair mechanisms. nih.gov |

| IMPDH Inhibition | Oncology, Virology | Benzamide riboside is metabolized to an NAD analogue that inhibits this key enzyme in nucleotide synthesis. nih.gov |

| Radiosensitization | Oncology (Radiation Therapy) | N-substituted benzamides can enhance the effects of radiotherapy by inducing apoptosis. nih.gov |

| Kinetoplast DNA (kDNA) Binding | Infectious Disease (e.g., Trypanosomiasis) | Certain N-phenylbenzamide derivatives are known to bind to the minor groove of AT-rich kDNA in parasites. nih.govacs.org |

Advancements in Photopharmacology and Controlled Release Strategies

Photopharmacology is an emerging field that uses light to control the activity of bioactive molecules with high spatiotemporal precision, potentially reducing side effects. acs.orgnih.gov This is achieved by incorporating a photoswitchable chemical moiety, such as an azobenzene (B91143) group, into the drug's structure. acs.orgnih.gov

The structure of this compound, with its two phenyl rings connected by an amide linker, is amenable to such modification. A photoswitch could be integrated into its backbone, allowing the compound's three-dimensional shape to be altered by a specific wavelength of light. mdpi.com In one isomeric form (e.g., the trans state), the molecule would be biologically active, while in the other form (cis state), it would be inactive. mdpi.com This would allow for its therapeutic effect to be "turned on" only in a specific, light-exposed area of the body, offering a new level of precision in treatment. nih.gov

| State | Inducing Stimulus | Conformation | Hypothetical Biological Activity |

|---|---|---|---|

| trans (Off) | Visible Light / Thermal Relaxation | Elongated, planar | Inactive (Does not bind to target) |

| cis (On) | UV Light | Bent, non-planar | Active (Binds to biological target) |

Synergistic Approaches in Combinatorial Chemistry and High-Throughput Screening

Discovering new activities and optimizing lead compounds can be greatly accelerated by combining combinatorial chemistry with high-throughput screening (HTS). wikipedia.orgunchainedlabs.com Combinatorial chemistry allows for the rapid synthesis of a large number of structurally related compounds, known as a library. nih.govijpsonline.com

Starting with the this compound scaffold, a diverse library of derivatives can be generated. researchgate.net This involves using a variety of building blocks to substitute different positions on the two aromatic rings. The "split and pool" synthesis method is a common technique used to efficiently create vast numbers of unique compounds. wikipedia.org

Once the library is synthesized, HTS can be employed to screen all the compounds simultaneously against a panel of biological targets. unchainedlabs.com This automated process can quickly identify "hits"—compounds that show desired activity. nih.gov This synergistic approach dramatically increases the efficiency of the drug discovery process, enabling the rapid identification of new lead compounds based on the this compound core structure. nih.gov

| Scaffold Core | Building Block Set 1 (R1 on Aminophenyl Ring) | Building Block Set 2 (R2 on Dichlorobenzoyl Ring) | Resulting Library Size |

|---|---|---|---|

| N-Phenyl-dichlorobenzamide | -H | -Cl, -Cl (fixed) | 1 (core) + multiple derivatives |

| -NH2 (fixed) | -Cl, -Cl (fixed) | ||

| Various Amines | Various Acyl Chlorides | (No. of Amines) x (No. of Acyl Chlorides) |

Environmental and Biodegradation Research Implications for Dichlorinated Benzamides

The widespread use of chlorinated aromatic compounds necessitates a thorough understanding of their environmental fate and potential for biodegradation. researchgate.netrsc.org While specific data on this compound is limited, research on related dichlorinated anilines and benzamides provides valuable insights into its likely environmental behavior.

Dichlorinated anilines, which form part of the compound's structure, are known environmental pollutants. nih.gov However, certain microorganisms have evolved pathways to degrade them. For instance, the bacterium Bacillus megaterium has been shown to mineralize 3,5-dichloroaniline (B42879) (3,5-DCA), using it as a sole source of carbon and energy. psu.edunih.gov The degradation pathway for 3,5-DCA proceeds via a dichloroacetanilide intermediate. nih.gov

| Parent Compound Class | Key Degradation Process | Intermediate Metabolites | Microorganism Example |

|---|---|---|---|

| Dichloroanilines (e.g., 3,5-DCA) | Acetylation, Mineralization | Dichloroacetanilide | Bacillus megaterium nih.gov |

| Dichlorobenzonitriles (e.g., Dichlobenil) | Hydrolysis, Dechlorination | 2,6-dichlorobenzamide (BAM), ortho-chlorobenzamide (OBAM) nih.gov | Soil microbes nih.gov |

| Chlorobenzoic Acids (CBAs) | Reductive Dehalogenation (anaerobic) | Benzoic acid researchgate.net | Desulfomonile tiedjei researchgate.net |

Q & A

Q. What is the standard synthetic route for N-(3-Aminophenyl)-3,5-dichlorobenzamide, and how is its structure validated?

Methodological Answer: The compound is synthesized by reacting 3,5-dichlorobenzoyl chloride with 3-aminophenylamine in a polar aprotic solvent like N,N′-dimethylformamide (DMF) at 60°C. The reaction typically requires equimolar ratios of reactants and a base (e.g., triethylamine) to neutralize HCl byproducts. Post-synthesis, the product is purified via recrystallization or column chromatography. Structural validation involves:

Q. How can researchers differentiate this compound from its analogs using spectroscopic techniques?

Methodological Answer: Key distinctions in ¹H NMR :

- The dichlorophenyl group shows two doublets (meta-substituted Cl) integrating to 2H each.

- The 3-aminophenyl group exhibits a triplet or multiplet for the aromatic protons adjacent to the NH₂ group.

- NH₂ protons may appear as broad peaks but are often absent in D₂O-exchanged spectra .

IR spectroscopy : The absence of additional functional groups (e.g., nitro or methoxy) in the target compound distinguishes it from analogs like N-(2-methoxyphenyl) derivatives .

Advanced Research Questions

Q. How do structural modifications at the N-phenyl moiety influence bioactivity in 3,5-dichlorobenzamide derivatives?

Methodological Answer: Substituents on the N-phenyl group significantly alter bioactivity:

- Electron-withdrawing groups (e.g., Cl, NO₂) : Enhance insecticidal potency by increasing electrophilicity and interaction with target enzymes (e.g., acetylcholinesterase in insects) .

- Electron-donating groups (e.g., OCH₃) : Reduce activity due to decreased electrophilicity and steric hindrance .

- Para-substitutions : Improve binding affinity in neuroprotective applications by aligning with hydrophobic pockets in target proteins (e.g., mGluR5) .

Experimental design: Compare IC₅₀ values of analogs in bioassays and correlate with Hammett constants (σ) of substituents .

Q. What crystallographic insights exist for dichlorobenzamide derivatives, and how do they inform molecular interactions?

Methodological Answer: X-ray crystallography of compounds like 3,5-dichloro-N-(4-chlorophenyl)benzamide reveals:

- Planarity : The benzamide core and aryl rings are coplanar, facilitating π-π stacking in protein binding pockets .

- Hydrogen bonding : The amide NH forms hydrogen bonds with carbonyl oxygen atoms in adjacent molecules, stabilizing crystal lattices .

- Halogen interactions : Chlorine atoms participate in C–Cl···π interactions, critical for ligand-receptor docking (e.g., T-type calcium channels) .

Application: Use crystallographic data to model ligand-protein interactions in silico for drug design .

Q. How can computational methods predict the binding mode of this compound to biological targets?

Methodological Answer:

- Molecular docking : Align the compound with Cryo-EM structures of targets (e.g., Cav3.2 calcium channels). The dichlorophenyl group occupies hydrophobic fenestrations (e.g., II-III fenestration in Cav3.2), while the aminophenyl group forms hydrogen bonds with polar residues .

- MD simulations : Assess stability of binding poses over 100 ns trajectories; monitor RMSD values (<2 Å indicates stable binding) .

- QSAR modeling : Correlate substituent electronic properties (e.g., Cl logP) with IC₅₀ values to predict activity .

Q. What challenges arise in optimizing synthetic yields of this compound, and how are they addressed?

Methodological Answer: Key challenges :

- Byproduct formation : Competing acylation at the NH₂ group. Mitigate by using a controlled stoichiometry of 3,5-dichlorobenzoyl chloride (1.05 eq) and slow addition to the amine .

- Purification : Co-elution with unreacted starting materials. Use gradient elution in HPLC (C18 column, 40–80% acetonitrile/water) .

Yield optimization : - Solvent choice : DMF improves solubility but requires thorough removal via vacuum distillation.

- Temperature : Reactions at 60°C balance reactivity and side-product minimization .

Q. How do electron-withdrawing groups on the benzamide ring influence reactivity in further derivatization?

Methodological Answer:

- Increased electrophilicity : The 3,5-dichloro substituents activate the benzamide carbonyl toward nucleophilic attack (e.g., alkylation or sulfonation) .

- Directing effects : Chlorine atoms meta to the amide group direct electrophilic substitution to the para position of the phenyl ring.

- Case study : Nitration of this compound yields para-nitro derivatives due to the electron-withdrawing effect of Cl .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.